

Fmoc-4-hydrazinobenzoic acid structure and formula.

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Compound of Interest

Compound Name: *Fmoc-4-hydrazinobenzoic acid*

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An In-depth Technical Guide to **Fmoc-4-hydrazinobenzoic Acid**

Introduction

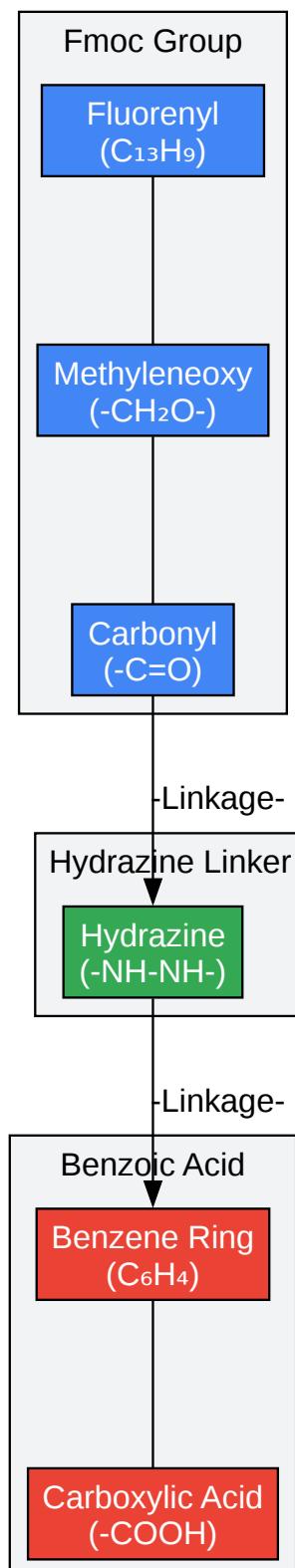
Fmoc-4-hydrazinobenzoic acid is a specialized chemical reagent extensively utilized in the fields of peptide synthesis and medicinal chemistry.^[1] Its unique structure, incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrazine linker, and a benzoic acid moiety, makes it an invaluable tool for the synthesis of C-terminal peptide hydrazides. These peptide hydrazides are crucial intermediates for producing peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for constructing large peptides and small proteins.^{[2][3][4]} This guide provides a comprehensive overview of the structure, properties, and applications of **Fmoc-4-hydrazinobenzoic acid** for researchers, scientists, and professionals in drug development.

Structure and Chemical Formula

The molecule consists of three primary components: the base-labile Fmoc protecting group, a central hydrazine bridge, and a benzoic acid functional group which allows for its attachment to a solid support resin.

- Chemical Formula: $C_{22}H_{18}N_2O_4$ ^{[1][5][6]}
- IUPAC Name: 4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid

- Synonyms: 4-(Fmoc-hydrazino)-benzoic acid[1][5][6][7]
- SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O[6]



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Caption: Structural components of **Fmoc-4-hydrazinobenzoic acid**.

Physicochemical Properties

The quantitative properties of **Fmoc-4-hydrazinobenzoic acid** are summarized below. These data are essential for experimental design, including reaction stoichiometry and storage protocols.

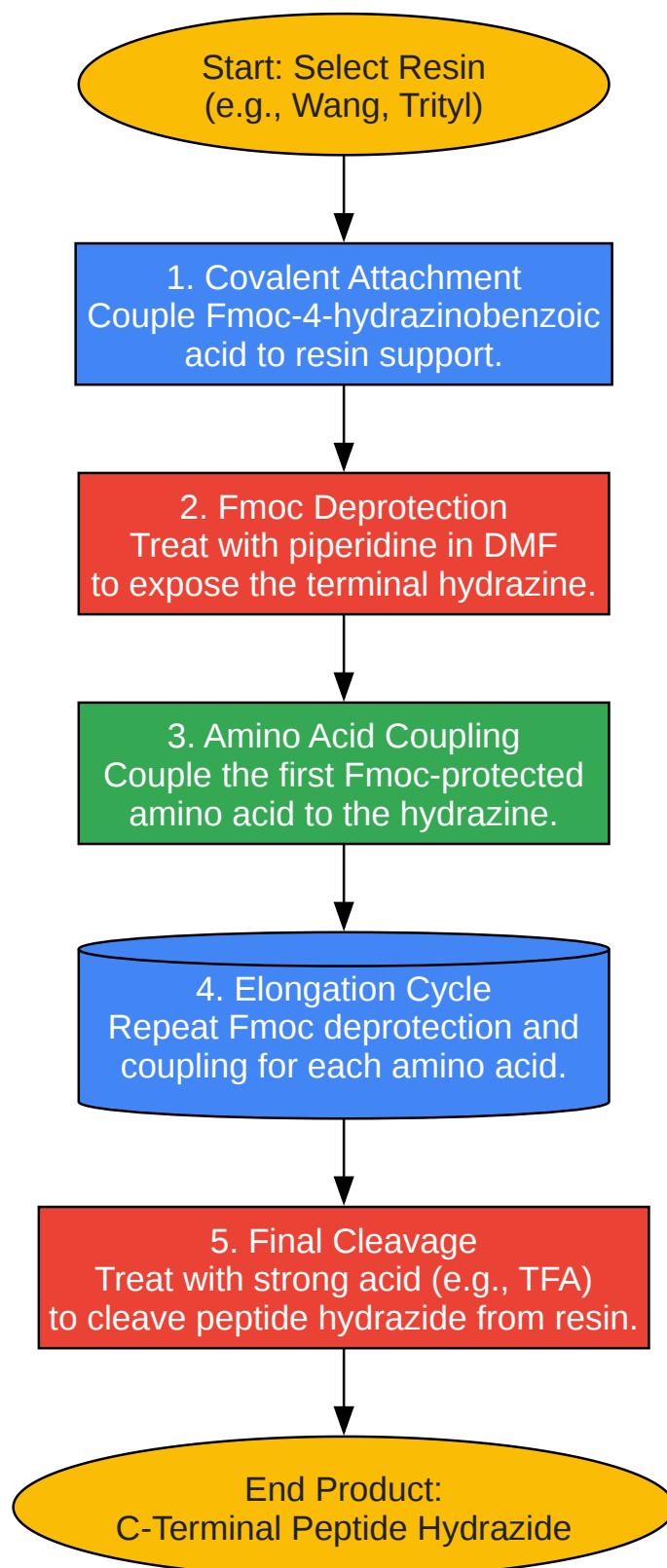
Property	Value	Reference(s)
Molecular Weight	374.4 g/mol	[1][5][7]
CAS Number	214475-53-3	[1][5][6]
Appearance	Off-white to light grey solid	[1][7]
Purity	≥95% (HPLC) or ≥96% (HPLC)	[1][5][7]
Storage Temperature	0 - 8 °C	[1][7]

Experimental Protocols and Applications

Fmoc-4-hydrazinobenzoic acid is primarily used as a linker in Solid-Phase Peptide Synthesis (SPPS) to generate peptide hydrazides.[1][2] The Fmoc group provides temporary protection of the hydrazine moiety, which is stable to the conditions used for peptide chain elongation but can be removed at the appropriate time.

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The incorporation and use of **Fmoc-4-hydrazinobenzoic acid** in SPPS follows a multi-step workflow. This process enables the synthesis of a desired peptide sequence with a C-terminal hydrazide functionality, ready for subsequent ligation reactions.



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Caption: Workflow for SPPS using **Fmoc-4-hydrazinobenzoic acid**.

Detailed Experimental Protocol: Synthesis of a Peptide Hydrazide

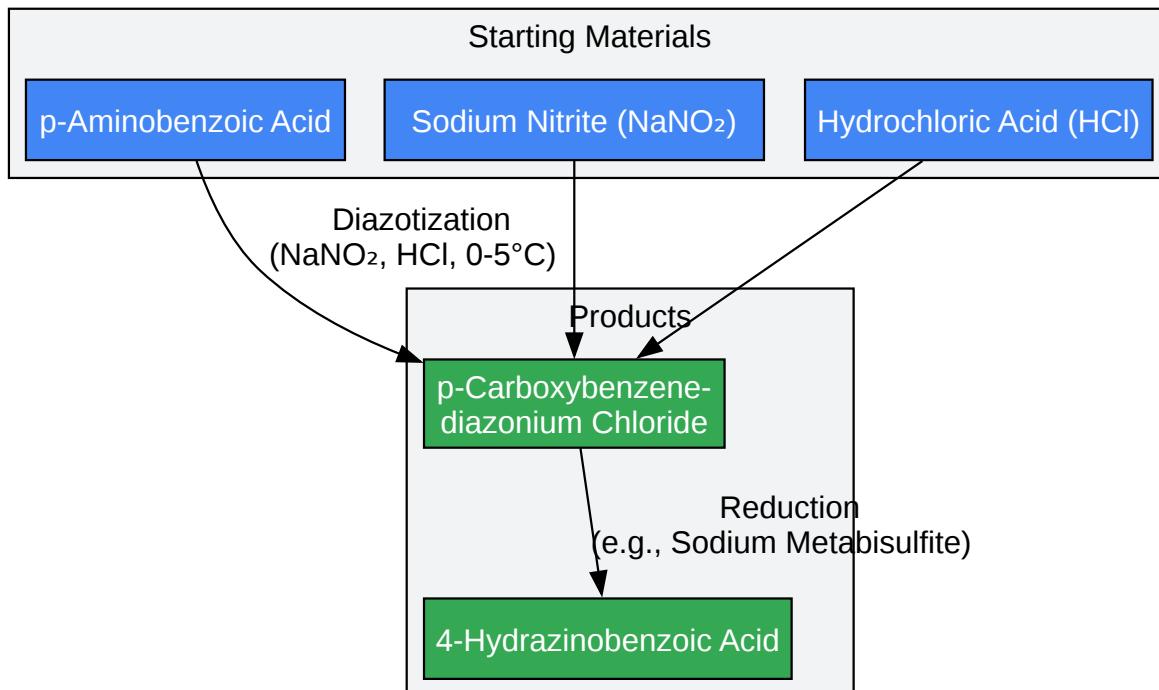
This protocol outlines the key steps for synthesizing a peptide C-terminal hydrazide on a solid support using **Fmoc-4-hydrazinobenzoic acid**.

- Resin Preparation and Linker Attachment:
 - Swell a suitable hydroxyl-functionalized resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).
 - Activate the carboxylic acid of **Fmoc-4-hydrazinobenzoic acid** using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
 - Add the activated linker solution to the swollen resin and agitate until coupling is complete, as monitored by a ninhydrin test.
 - Wash the resin extensively with DMF to remove excess reagents.
- Initial Fmoc Group Removal:
 - Treat the resin-bound linker with a solution of 20% piperidine in DMF for approximately 20-30 minutes to remove the Fmoc protecting group from the hydrazine nitrogen.
 - Wash the resin thoroughly with DMF to remove piperidine and the fluorenyl byproduct. This step exposes the hydrazine group for coupling of the first amino acid.
- Peptide Chain Elongation:
 - Couple the C-terminal amino acid of the target peptide (which is Fmoc-protected at its N-terminus) to the exposed hydrazine group on the resin using standard coupling reagents (e.g., HATU, HBTU/DIEA).
 - After coupling, wash the resin with DMF.

- Perform subsequent cycles of Fmoc deprotection (using 20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.[8]
- Final Cleavage and Product Isolation:
 - Once the peptide sequence is complete, wash the peptidyl-resin with dichloromethane (DCM) and dry it.
 - Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, ethanedithiol) to cleave the peptide from the resin and remove side-chain protecting groups.[2]
 - Precipitate the crude peptide hydrazide from the cleavage solution using cold diethyl ether, centrifuge to form a pellet, and decant the ether.
 - The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of 4-Hydrazinobenzoic Acid Precursor

Fmoc-4-hydrazinobenzoic acid is synthesized from its precursor, 4-hydrazinobenzoic acid. Understanding the synthesis of this precursor is valuable for researchers. The common industrial route involves the diazotization of p-aminobenzoic acid, followed by reduction of the resulting diazonium salt.[9]



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Caption: Synthesis pathway of 4-hydrazinobenzoic acid.

This two-step process is efficient and widely used.[9] An alternative four-step method, involving esterification, diazotization, reduction, and final hydrolysis, has also been reported to achieve high overall yields of up to 82%.[10]

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